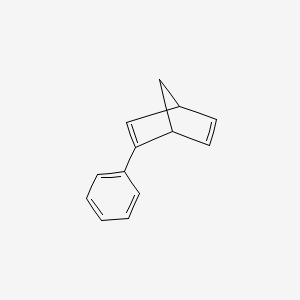

Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-

Description

Significance and Research Context of Substituted Norbornadienes in Contemporary Organic Chemistry

Substituted norbornadienes, as a class of compounds, hold considerable significance in modern organic chemistry. They are renowned for their participation in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as potent dienophiles. d-nb.info The strained double bonds of the norbornadiene core readily engage with dienes, providing a reliable method for the construction of intricate polycyclic systems.

Furthermore, the reversible photoisomerization of norbornadienes to their corresponding quadricyclane (B1213432) valence isomers is a phenomenon of immense interest, particularly in the context of molecular solar thermal (MOST) energy storage. nih.govnih.gov This process allows for the capture of solar energy in the form of chemical strain in the quadricyclane molecule, which can later be released as heat on demand. The substitution pattern on the norbornadiene skeleton plays a crucial role in tuning the absorption properties, quantum yields, and energy storage densities of these systems. researchgate.netd-nb.info Phenyl substitution, in particular, has been investigated for its ability to red-shift the absorption spectrum of the norbornadiene, making it more efficient at capturing a larger portion of the solar spectrum.

Chiral derivatives of substituted norbornadienes have also emerged as valuable ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a wide range of chemical compounds. acs.org

Historical Perspectives on the Development of 2-Phenylnorbornadiene Chemistry and its Derivatives

The chemistry of norbornadiene itself dates back to the mid-20th century, with its first synthesis reported in 1950. This paved the way for the exploration of its rich and diverse reactivity. The introduction of substituents onto the norbornadiene framework, including the phenyl group, opened up new avenues of research.

Early investigations into 2-phenylnorbornadiene likely focused on its synthesis and characterization, primarily through the Diels-Alder reaction of cyclopentadiene (B3395910) with phenylacetylene (B144264). This [4+2] cycloaddition provides a direct and efficient route to the 2-phenylnorbornadiene scaffold. Over the years, advancements in synthetic methodologies have provided alternative routes, such as the Suzuki-Miyaura coupling, which has been successfully employed to furnish 2-phenylnorbornadiene in a 56% yield.

The latter half of the 20th century saw a surge of interest in the photochemical behavior of norbornadiene and its derivatives. The ability of 2-phenylnorbornadiene to undergo a clean and efficient photoisomerization to 2-phenylquadricyclane was a key discovery that laid the groundwork for its application in solar energy storage. Subsequent research has focused on quantifying the photophysical parameters of this transformation and on modifying the phenyl group to further optimize the energy storage properties of the system.

Detailed Research Findings

The synthesis and properties of 2-phenylnorbornadiene have been the subject of numerous studies. The following tables summarize key research findings related to its synthesis and spectroscopic characterization.

Table 1: Synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2-phenyl-

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Diels-Alder Cycloaddition | Cyclopentadiene, Phenylacetylene | Sealed tube, 185°C | Moderate to Good (Specific yield not consistently reported) |

Table 2: Spectroscopic Data for Bicyclo[2.2.1]hepta-2,5-diene, 2-phenyl-

| Spectroscopy | Data |

|---|---|

| ¹H NMR | Chemical shifts (δ) for vinylic, bridgehead, and phenyl protons are observed in their characteristic regions. |

| ¹³C NMR | Signals for aromatic, vinylic, and aliphatic carbons are present, with sp² hybridized carbons appearing downfield. |

| IR Spectroscopy | Characteristic absorptions for C-H stretching of sp² and sp³ hybridized carbons, as well as C=C stretching of the double bonds and the aromatic ring. |

Table 3: Photophysical Properties of the 2-Phenylnorbornadiene-Quadricyclane System

| Property | Value |

|---|---|

| Photoisomerization Quantum Yield (Norbornadiene to Quadricyclane) | Varies depending on sensitizer (B1316253) and conditions, but generally efficient. |

| Energy Storage Density | Reported for various aryl-substituted norbornadienes, with values influenced by the nature of the substituent. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74437-39-1 |

|---|---|

Molecular Formula |

C13H12 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-phenylbicyclo[2.2.1]hepta-2,5-diene |

InChI |

InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |

InChI Key |

YAICWJNVEOOIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursor Chemistry of 2 Phenylnorbornadiene Systems

Diels-Alder Cycloaddition Approaches for the Norbornadiene Core Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of the norbornadiene framework. wikipedia.org This powerful and atom-economical reaction allows for the rapid construction of the bicyclo[2.2.1]hepta-2,5-diene skeleton with good control over stereochemistry. wikipedia.orgmasterorganicchemistry.com

Synthesis of 2-Phenylnorbornadiene from Cyclopentadiene (B3395910) and α-Bromostyrene Followed by Elimination

A plausible, though not extensively documented, synthetic route to 2-phenylnorbornadiene involves the Diels-Alder reaction between cyclopentadiene and α-bromostyrene, followed by a base-induced elimination of hydrogen bromide.

The initial step is the [4+2] cycloaddition. Cyclopentadiene, a readily available and highly reactive diene, reacts with α-bromostyrene, which serves as the dienophile. youtube.com This reaction is expected to produce a mixture of endo and exo isomers of 2-bromo-2-phenylbicyclo[2.2.1]hept-5-ene. The stereochemical outcome of this reaction is governed by kinetic and thermodynamic factors, with the endo isomer often being the kinetically favored product due to secondary orbital interactions. chemconnections.org

Following the cycloaddition, the resulting brominated adduct undergoes an elimination reaction to introduce the second double bond and form the desired diene system. Treatment with a suitable base, such as potassium tert-butoxide in a non-polar solvent, can facilitate the elimination of hydrogen bromide (HBr). docbrown.infoyoutube.com The regioselectivity of this elimination is crucial. In the case of 2-bromonorbornane systems, elimination to form the more stable 2-norbornene is favored over the highly strained bridgehead alkene, 1-norbornene. askfilo.comaskfilo.com By analogy, the elimination from 2-bromo-2-phenylbicyclo[2.2.1]hept-5-ene is expected to yield 2-phenylbicyclo[2.2.1]hepta-2,5-diene.

Optimization of Reaction Conditions and Stereoselectivity in Diels-Alder Adducts

The efficiency and stereochemical outcome of the Diels-Alder reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the use of Lewis acid catalysts.

Temperature: Diels-Alder reactions are typically reversible, and the position of the equilibrium is temperature-dependent. While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction. For the reaction between cyclopentadiene and substituted styrenes, temperatures in the range of 110-160°C are often employed. masterorganicchemistry.com

Solvent: The choice of solvent can influence both the rate and selectivity of the reaction. While non-polar solvents are common, the use of sustainable media like water has been shown to accelerate Diels-Alder reactions. nih.gov

Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. organic-chemistry.org This can also enhance the endo-selectivity of the reaction.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When a cyclic diene like cyclopentadiene is used, two diastereomeric products, the endo and exo adducts, can be formed. The "endo rule" predicts that the kinetically favored product is often the endo isomer, where the substituents on the dienophile are oriented towards the developing double bond of the diene. chemconnections.org However, the exo isomer is typically the thermodynamically more stable product. scirp.org The ratio of endo to exo products can be influenced by the reaction temperature, with higher temperatures often leading to a greater proportion of the thermodynamically favored exo isomer. For substituted norbornenes, the exo-isomer can exhibit higher reactivity in subsequent polymerizations. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and provide a versatile alternative to the Diels-Alder approach for the introduction of the phenyl group onto a pre-formed norbornadiene scaffold.

Suzuki-Miyaura Coupling Strategies for 2-Phenylnorbornadiene and its Cyano Derivatives

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govillinois.edu This methodology has been successfully applied to the synthesis of 2-phenylnorbornadiene.

One effective strategy involves the Suzuki-Miyaura coupling of a borylated norbornadiene derivative with a haloarene. For instance, 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane can be coupled with various haloarenes in the presence of a palladium catalyst and a base to yield the corresponding 2-arylnorbornadienes. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | various | - | - | ≤15 |

| Pd₂(dba)₃/(t-Bu)₃PHBF₄ | CsF | THF | RT | 37 |

| Pd(PPh₃)₄ | NaOH | THF/water | 60 | 56 |

This methodology is not limited to the synthesis of 2-phenylnorbornadiene but can also be extended to prepare derivatives with other substituents on the phenyl ring, including cyano groups. For example, the coupling of the borylated norbornadiene with 3-iodo-4-methoxybenzonitrile (B1628733) has been shown to proceed in good yield.

Sonogashira Cross-Coupling Reactions for Ethynyl-Phenyl Substituted Norbornadienes

The Sonogashira cross-coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net This reaction provides a powerful method for the synthesis of aryl alkynes and can be employed to introduce an ethynyl-phenyl moiety onto the norbornadiene framework.

A plausible synthetic route would involve the reaction of a 2-halonorbornadiene, such as 2-iodonorbornadiene, with phenylacetylene (B144264). The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, often an amine such as triethylamine. The choice of solvent can vary, with solvents like THF or DMF being commonly used.

While specific examples of Sonogashira couplings on the norbornadiene core to produce ethynyl-phenyl derivatives are not extensively reported, the general principles of the reaction suggest its feasibility. The reaction conditions would likely require optimization to achieve good yields, particularly concerning the catalyst system and base.

Multi-Step Synthetic Sequences for Complex 2-Phenylnorbornadiene Frameworks

The synthetic methodologies described above can be combined in multi-step sequences to construct more complex 2-phenylnorbornadiene frameworks. For instance, a tandem Suzuki-Miyaura/Diels-Alder reaction has been reported, showcasing the potential for creating intricate molecular architectures in a streamlined fashion. st-andrews.ac.ukthieme.de

An illustrative, albeit hypothetical, multi-step synthesis could commence with a Diels-Alder reaction to form a functionalized norbornadiene precursor. For example, the cycloaddition of cyclopentadiene with a dienophile containing a handle for further functionalization, such as a halogen atom, would provide a suitable starting material. This halogenated norbornadiene could then undergo a Suzuki-Miyaura or Sonogashira coupling reaction to introduce a phenyl or ethynyl-phenyl group, respectively.

Further complexity could be introduced by employing substituted cyclopentadienes or dienophiles in the initial Diels-Alder step, or by using substituted phenylboronic acids or phenylacetylenes in the cross-coupling step. These strategies allow for the synthesis of a diverse library of 2-phenylnorbornadiene derivatives with tailored electronic and steric properties. Such complex frameworks are of interest in the development of advanced materials and as ligands for asymmetric catalysis.

Synthesis of Diverse 2-Phenylnorbornadiene Analogues and Functionalized Derivatives

The versatility of the 2-phenylnorbornadiene scaffold lies in the ability to modify its structure to achieve desired properties. This is accomplished through the introduction of various substituents on the phenyl ring, the norbornadiene framework itself, and even by replacing the C7 methylene (B1212753) bridge with a heteroatom.

Introduction of Electron-Donating and Electron-Withdrawing Groups for Electronic Fine-Tuning

The electronic properties of 2-phenylnorbornadiene can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. This fine-tuning is typically achieved through the Diels-Alder reaction of cyclopentadiene with appropriately substituted phenylacetylene precursors. sciforum.netnih.gov

Electron-donating groups, such as methoxy (B1213986) (-OCH3), enhance the electron density of the phenyl ring and, by extension, the norbornadiene system. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density. These modifications influence the molecule's reactivity, spectroscopic properties, and potential for applications in areas like molecular electronics and photoswitches.

A common synthetic route involves the in-situ generation of cyclopentadiene by cracking dicyclopentadiene, which then reacts with a substituted phenylacetylene. d-nb.info For example, the synthesis of 3-(4-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile has been reported, demonstrating the incorporation of both an electron-donating group (methoxy) and an electron-withdrawing group (cyano) in a single molecule. d-nb.info Similarly, p-chlorophenyl and p-nitrophenyl analogues of norbornadiene derivatives have been synthesized, showcasing the introduction of halogen and nitro groups. nih.gov

Table 1: Examples of 2-Phenylnorbornadiene Analogues with Electron-Donating and Electron-Withdrawing Groups This table is interactive. Click on the headers to sort.

| Substituent on Phenyl Ring | Substituent Type |

|---|---|

| Methoxy (-OCH3) | Electron-Donating |

| Chloro (-Cl) | Electron-Withdrawing (Inductive) |

| Nitro (-NO2) | Electron-Withdrawing |

| Cyano (-CN) | Electron-Withdrawing |

The synthesis of these precursors, the substituted phenylacetylenes, is a critical aspect of this methodology. Various organic reactions, such as Sonogashira coupling, can be employed to prepare a wide array of substituted phenylacetylenes for subsequent Diels-Alder reactions.

Synthesis of Hexachloro Derivatives of 2-Phenylnorbornadiene

The introduction of multiple halogen atoms onto the norbornadiene framework dramatically alters its properties, increasing its density and thermal stability, and modifying its reactivity. The synthesis of hexachloro derivatives of 2-phenylnorbornadiene can be conceptually approached through the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and phenylacetylene.

Hexachlorocyclopentadiene is a well-known diene in Diels-Alder reactions, readily reacting with various dienophiles to produce highly chlorinated bicyclic adducts. wikipedia.org This reactivity has been utilized in the synthesis of numerous pesticides. The reaction with phenylacetylene would be expected to yield 1,4,5,6,7,7-hexachloro-2-phenyl-bicyclo[2.2.1]hepta-2,5-diene. While the general reactivity of hexachlorocyclopentadiene in Diels-Alder reactions is established, specific and detailed synthetic procedures for its reaction with phenylacetylene to form the titular compound are not extensively documented in readily available literature.

The general approach would involve reacting hexachlorocyclopentadiene with phenylacetylene, likely under thermal conditions, to facilitate the [4+2] cycloaddition. The product would be a highly chlorinated derivative of 2-phenylnorbornadiene, a molecule with significantly different electronic and steric properties compared to its non-chlorinated parent.

Heteroatom-Containing Derivatives of 2-Phenylnorbornadiene and Related Systems

Replacing the C7 methylene bridge of the norbornadiene skeleton with a heteroatom, such as oxygen or nitrogen, creates 7-oxa- and 7-azanorbornadiene (B8733523) derivatives, respectively. These structural modifications have a profound impact on the geometry, stability, and reactivity of the bicyclic system.

7-Oxanorbornadiene Derivatives: The synthesis of 2-phenyl-7-oxanorbornadiene derivatives is typically achieved through the Diels-Alder reaction of a furan (B31954) with a suitable dienophile. researchgate.net Specifically, the reaction of furan with phenylacetylene would yield the parent 2-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene. Furan, while aromatic, can participate as a diene in [4+2] cycloadditions, particularly with reactive dienophiles. askiitians.com The synthesis of a more complex derivative, methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate), has been reported, confirming the viability of this synthetic route for creating substituted 2-phenyl-7-oxanorbornadienes. nih.gov

7-Azanorbornadiene Derivatives: The synthesis of 2-phenyl-7-azanorbornadiene systems can be approached through the Diels-Alder reaction of a pyrrole (B145914) derivative with a dienophile. Pyrroles are generally less reactive as dienes in Diels-Alder reactions compared to furans due to their higher aromatic character. ucla.edu However, the reaction can be facilitated by using activated pyrroles (e.g., N-substituted pyrroles) and reactive dienophiles. A patent describes the preparation of 2-phenyl-7-aza-bicyclo[2.2.1]heptane, the saturated analogue, and mentions the synthesis of a 2-phenyl-7-azabicyclo[2.2.1]hept-2,5-diene derivative as a key intermediate. google.com This suggests that the initial Diels-Alder adduct can be formed and subsequently modified.

Table 2: Heteroatom-Containing Analogues of 2-Phenylnorbornadiene This table is interactive. Click on the headers to sort.

| Heteroatom at C7 | Parent Diene for Synthesis |

|---|---|

| Oxygen (O) | Furan |

| Nitrogen (N) | Pyrrole |

The introduction of these heteroatoms not only modifies the electronic landscape of the molecule but also provides a handle for further functionalization, expanding the synthetic utility of the 2-phenylnorbornadiene framework.

Valence Isomerization Dynamics and Molecular Solar Thermal Most Energy Storage Applications

Photochemical [2+2] Cycloaddition of 2-Phenylnorbornadiene to 2-Phenylquadricyclane

The energy storage process in the 2-phenylnorbornadiene system is initiated by a photochemical [2+2] cycloaddition reaction. Upon absorption of solar energy, 2-phenylnorbornadiene undergoes an intramolecular cycloaddition to form its strained, high-energy valence isomer, 2-phenylquadricyclane.

Mechanism and Quantum Yields of Photoinduced Isomerization

The photoisomerization of 2-phenylnorbornadiene to 2-phenylquadricyclane is a pericyclic reaction that proceeds through an electronically excited state. The absorption of a photon promotes the molecule to an excited singlet state, from which it can undergo intersystem crossing to a triplet state. The [2+2] cycloaddition is believed to primarily occur from the triplet state. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed.

The quantum yield for the conversion of monoaryl-substituted norbornadienes can be influenced by the position and nature of the substituent on the phenyl ring. For instance, a m-phenyl-linked derivative has shown a quantum yield as high as 59%. nih.gov In some cases, direct irradiation can lead to the formation of by-products, but the use of triplet sensitizers can lead to a quantitative conversion to the corresponding quadricyclane (B1213432). nih.gov For the broader class of norbornadiene derivatives, quantum yields for the forward (NBD to QC) conversion can be very high, in some cases reaching up to 99%. nih.gov

| Derivative | Excitation Wavelength (λex) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| m-phenyl-linked norbornadiene | 310 nm or 340 nm | 0.59 | nih.gov |

| Naphthyl-substituted norbornadiene | 310 nm or 340 nm | 0.01 | nih.gov |

| Generic NBD derivatives | Not Specified | Up to 0.99 | nih.gov |

Wavelength Dependence and Chromophore Design for Solar Spectrum Overlap

A critical challenge in developing efficient MOST systems is to maximize the absorption of the solar spectrum. Unsubstituted norbornadiene absorbs primarily in the deep UV region, which constitutes only a small fraction of the solar spectrum. nih.gov The introduction of a phenyl group at the 2-position of the norbornadiene core acts as a chromophore, shifting the absorption to longer wavelengths (a bathochromic shift). rsc.org

Further functionalization of the phenyl ring with donor-acceptor groups can create a "push-pull" system, which significantly extends the conjugation and shifts the absorption onset to even longer wavelengths, improving the overlap with the solar spectrum. acs.org The goal is to design molecules with an absorption onset (λonset) in the 300–600 nm range. acs.org For example, the functionalization of norbornadiene with a weakly electron-donating phenyl group can shift the absorption bathochromically. rsc.org By strategically designing the chromophore, absorption onsets have been extended to as high as 595 nm in some norbornadiene derivatives. researchgate.netnih.gov

| Compound System | Key Feature | Absorption Onset (λonset) | Reference |

|---|---|---|---|

| Unsubstituted Norbornadiene | Base molecule | ~210 nm | nih.gov |

| 2-Phenylnorbornadiene | Phenyl chromophore | Red-shifted vs. unsubstituted | rsc.org |

| Donor-acceptor substituted NBDs | Push-pull system | Up to 460 nm | acs.org |

| NBD with Benzothiadiazole acceptor | Enhanced donor-acceptor character | 416 nm to 595 nm | researchgate.netnih.gov |

Effects of Phenyl Substituents on Photoisomerization Efficiency

The electronic nature and position of substituents on the phenyl ring of 2-phenylnorbornadiene can have a profound impact on the photoisomerization efficiency. Electron-donating or electron-withdrawing groups can modify the energy levels of the molecule, influencing both the absorption properties and the quantum yield of the cycloaddition reaction.

For instance, introducing an electron-donating group at the para-position of the phenyl ring can enhance the lifetime of the high-energy isomer in related photoswitch systems. nih.gov Conversely, electron-withdrawing groups can also influence the reaction dynamics. The strategic placement of substituents is a key tool for tuning the properties of the MOST system. While a m-phenyl-linked derivative showed a high quantum yield of 59%, a naphthyl-substituted derivative exhibited a much lower quantum yield of only 1%. nih.gov This highlights the sensitivity of the photoisomerization process to the specific aryl substituent.

Thermal Cycloreversion of 2-Phenylquadricyclane to 2-Phenylnorbornadiene

The stored solar energy in 2-phenylquadricyclane can be released on demand as heat through a thermal cycloreversion reaction, which converts the molecule back to 2-phenylnorbornadiene. This exergonic process is a key step for the application of this system in heat release.

Kinetics and Thermodynamics of the Exergonic Back-Conversion

The thermal back-conversion of 2-phenylquadricyclane to 2-phenylnorbornadiene is a thermodynamically favorable process, releasing the stored strain energy as heat. The rate of this spontaneous thermal reversion is a critical parameter, determining the long-term storage stability of the solar energy. The half-life (t1/2) of the quadricyclane isomer is a measure of its thermal stability.

| Quadricyclane Derivative | Half-life (t1/2) | Temperature | Calculated Isomerization Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Aryl-substituted with alkyne linker | 3.0 h - 7.8 h | Room Temperature | Not Specified | nih.gov |

| 5-NBD/QC system | Not Specified | Not Specified | ~116 | rsc.org |

| 7-NBD/QC system | Not Specified | Not Specified | ~112 | rsc.org |

Catalytic Strategies for Triggered Heat Release (e.g., Acid, Metal, Surface Catalysis)

For practical applications, it is often desirable to have a stable high-energy isomer that can release its stored energy on demand through a triggered mechanism. Various catalytic strategies have been developed to facilitate the rapid and controlled cycloreversion of quadricyclanes.

Metal Catalysis: Transition metal complexes are effective catalysts for the isomerization of quadricyclane to norbornadiene. researchgate.net Cobalt porphyrins and phthalocyanines, both in solution and supported on solid carriers like silica (B1680970) gel or activated carbon, have been shown to catalyze this reaction efficiently at room temperature. google.com

Surface Catalysis: Heterogeneous catalysts offer advantages in terms of catalyst separation and reusability. The back-conversion of quadricyclane can be catalyzed by metal surfaces. For instance, the isomerization can be triggered on a Pt(111) surface. researchgate.net High-surface-area platinum catalysts have also been shown to be effective. researchgate.net Gold surfaces (Au(111)) are also highly active for the catalytically triggered energy release. researchgate.net

Acid Catalysis: While less commonly detailed for this specific derivative in the provided context, acid catalysis is a known method for promoting the cycloreversion of quadricyclanes. The mechanism often involves the protonation of the cyclopropane (B1198618) ring, which facilitates the ring-opening to the diene.

These catalytic methods provide a means to control the heat release from the 2-phenylquadricyclane, making the 2-phenylnorbornadiene/2-phenylquadricyclane system a more viable candidate for practical MOST applications.

Influence of Aryl Substituents on Thermal Reversion Rates and Transition States

The thermal reversion of the energy-rich quadricyclane (QC) isomer back to the norbornadiene (NBD) form is a critical parameter in the design of Molecular Solar Thermal (MOST) systems, as it dictates the energy storage lifetime. The rate of this unimolecular, thermally activated process is governed by the energy barrier of the transition state. Aryl substituents on the NBD framework, such as the phenyl group in 2-phenylnorbornadiene, exert a significant influence on this energy barrier and, consequently, the reversion rate.

The introduction of aryl groups extends the π-conjugated system of the NBD molecule. This extension leads to a bathochromic (red-shift) in the absorption spectrum, which is a desirable property for better solar spectrum utilization. However, a strong correlation exists between this red-shift and a reduction in the thermal barrier (ΔH⧧) for the QC to NBD back-reaction. acs.orgnih.gov This relationship arises because the electronic factors that stabilize the excited state, leading to the red-shift, also tend to stabilize the transition state of the thermal reversion. acs.org

The transition state for the thermal isomerization of quadricyclane to norbornadiene is understood to have significant multireference character, meaning its electronic structure cannot be adequately described by a single configuration. acs.orgresearchgate.net It involves the cleavage of two strained cyclopropane bonds. For diaryl-substituted quadricyclanes, computational studies have identified two potential reaction paths for this back-conversion. In systems featuring donor-acceptor aryl groups, the pathway via the acceptor-substituted side is systematically favored, exhibiting a lower energy barrier. acs.orgnih.gov The nature of the aryl substituent—whether it is electron-donating or electron-withdrawing—and its position can modulate the activation enthalpy (ΔH‡) and entropy (ΔS‡), thereby tuning the thermal half-life (t1/2) of the energy-storing QC isomer. acs.org For instance, while substitution on the aromatic rings has a comparatively minor effect on the quadricyclane's lability, substitution at a bridgehead position can significantly slow the thermal reversion rate. acs.org

| Compound | Substituents (A/D) | Calculated ΔE⧧ (kJ/mol) acs.org | Experimental ΔH⧧ (kJ/mol) acs.org |

|---|---|---|---|

| Unsubstituted | H / H | 152 | 140 |

| Diaryl | Ph / Ph | 123 | 109 ± 7 |

| Donor-Acceptor | Ph-NO2 / Ph-NMe2 | 127 | 97 ± 9 |

Reversibility and Stability Considerations in 2-Phenylnorbornadiene/Quadricyclane Systems

For a MOST system to be viable, the photochemical and thermal isomerization cycles must be highly reversible over numerous cycles with minimal degradation. fu-berlin.de The 2-phenylnorbornadiene/quadricyclane system, like other NBD/QC pairs, is designed to operate in a closed loop, where solar energy is captured and stored, and later released on demand without the consumption of the chemical fuel. researchgate.net

The stability of both the NBD and QC isomers is paramount. The energy-rich QC isomer must be kinetically stable to store energy for extended periods, which is often the case for phenyl-substituted derivatives. researchgate.net However, the introduction of substituents, while beneficial for tuning photophysical properties, can also introduce new, undesired reaction pathways. Prolonged irradiation or elevated temperatures can potentially lead to fragmentation or irreversible side reactions, diminishing the system's efficiency and lifespan. researchgate.netbeilstein-journals.org For instance, heating above 300 K can lead to the fragmentation of the molecular framework on certain catalytic surfaces. researchgate.net

The concept of fatigue resistance, crucial in materials science, is analogous to the chemical stability and cyclability of a MOST system. High fatigue resistance implies that the molecule can undergo a large number of charging (NBD→QC) and discharging (QC→NBD) cycles without significant loss of performance. This requires high selectivity in both the forward photochemical reaction and the reverse thermal/catalytic reaction to prevent the accumulation of photochemically or thermally generated byproducts. nih.gov Dimerization, polymerization, or other rearrangement reactions are potential degradation pathways that must be minimized through careful molecular design. Studies on dimeric NBD systems have shown high robustness, with degradation per cycle being very low (e.g., 0.11%), demonstrating the potential for excellent long-term stability. nih.gov

Structure-Property Relationships in 2-Phenylnorbornadiene/Quadricyclane Systems for MOST Optimization

Elucidating the Role of Phenyl and Other Substitutions on Energy Storage Density

The energy storage density, typically measured in kJ/kg or MJ/kg, is a key metric for evaluating the performance of a MOST system. It represents the amount of thermal energy released per unit mass during the QC to NBD conversion. The parent NBD/QC system has a high theoretical energy storage density (~1 MJ/kg) due to its low molecular weight and the significant strain energy of the QC isomer. nih.gov

The introduction of a phenyl group and other substituents invariably increases the molecular weight, which can negatively impact the gravimetric energy storage density. However, substitutions also affect the stored enthalpy (ΔHstorage). The phenyl group, by extending π-conjugation in the NBD form, lowers its ground state energy. In the QC isomer, this direct π-conjugation is broken, as the relevant carbon-carbon bond becomes a single bond. This electronic difference often leads to an increase in the stored energy (ΔHstorage) for substituted systems compared to the unsubstituted parent molecule. acs.org

Computational studies have suggested that for a range of diaryl-substituted NBDs, the increase in storage energy relative to the parent compound is rather constant, indicating that the storage energy is somewhat insensitive to the specific electronic nature of the aryl substituents. acs.orgresearchgate.net Conversely, experimental work has shown that steric factors can play a significant role. Increasing the steric bulk of substituents, for example at the C7-position, can lead to a destabilization of the NBD isomer relative to the QC isomer, which counterintuitively results in lower energy storage capacities. rsc.org Therefore, a balance must be struck between modifying electronic properties and managing steric effects and molecular weight to maximize energy density. Monoaryl-substituted NBDs, such as 2-(1-naphthyl)norbornadiene, have been shown to provide a good compromise, exhibiting a relatively high energy storage density of 361 kJ/kg. researchgate.net

| Norbornadiene Derivative | Energy Storage Density (kJ/kg) | Reference |

|---|---|---|

| 2-(1-naphthyl)norbornadiene | 361 | researchgate.net |

| Cyano and ethynyl-aromatic substituted NBDs | 396–629 | nih.gov |

| NBD with trifluoroacetyl acceptor | 340-480 | nih.gov |

| Phenyl-linked bis-norbornadiene | ~734 | d-nb.info |

Rational Design of 2-Phenylnorbornadiene Derivatives with Optimized Photophysical and Thermochemical Properties

The rational design of 2-phenylnorbornadiene derivatives for MOST applications involves a multi-parameter optimization of their photophysical and thermochemical properties. The primary goals are to enhance solar spectrum match, control energy storage lifetime, and maximize energy density. nih.govacs.orgnih.gov

A key strategy is the creation of "push-pull" systems, where electron-donating (e.g., methoxy (B1213986), dimethylamino) and electron-accepting (e.g., cyano, nitro) groups are placed on the phenyl rings or directly on the NBD core. researchgate.netmdpi.com This arrangement creates a charge-transfer character in the lowest electronic transition, leading to a significant red-shift in the absorption onset, often extending into the visible region (>400 nm). nih.gov This allows the molecule to capture a larger fraction of the solar spectrum compared to the UV-absorbing parent NBD. fu-berlin.de

Simultaneously, the thermochemical properties must be tuned. As mentioned, a red-shifted absorption is often linked to a lower thermal barrier for back-conversion, resulting in a shorter half-life for the QC isomer. acs.org This can be desirable for applications requiring rapid daily cycling of energy storage and release. nih.gov For long-term energy storage, however, a high thermal barrier is necessary. This can be achieved by introducing steric hindrance near the reactive double bonds, which can increase the activation entropy for the back-reaction and thus prolong the QC half-life without negatively affecting the electronic properties. rsc.org For example, introducing a 1-naphthyl substituent resulted in a long half-life of 35 days. researchgate.net

The optimization process is a trade-off. For instance, using low molecular weight donor and acceptor groups, like a cyano group, is an effective strategy to improve the energy density by minimizing the "dead weight" of the substituents while still achieving a good solar spectrum match. nih.gov Computational screening and a deep understanding of structure-property relationships are crucial for navigating these trade-offs and designing molecules with a tailored combination of properties for specific MOST applications. acs.orgacs.org

Development of Biphotochromic and Multichromophoric Norbornadiene Systems for Enhanced Functionality

To further enhance the performance of NBD-based MOST systems, researchers have explored the development of molecules containing multiple photochromic units. These multichromophoric systems, such as bis- and tris-norbornadienes, offer several potential advantages over their monomeric counterparts. nih.govresearchgate.net

Biphotochromic systems represent another level of complexity, where a norbornadiene moiety is combined with another type of photoswitch within the same molecule. This can lead to systems with multiple addressable states, responding to different wavelengths of light or other stimuli, opening possibilities for more advanced functionalities beyond simple energy storage. nih.govtandfonline.com

Reactivity Profiles and Mechanistic Dissections of 2 Phenylnorbornadiene Transformations

Cycloaddition Reactions Involving 2-Phenylnorbornadiene

The strained double bonds of the norbornadiene framework, coupled with the electronic influence of the phenyl substituent, make 2-phenylnorbornadiene a versatile substrate in various cycloaddition reactions.

Diels-Alder Reactivity as a Dienophile: Electron Demand and Regioselectivity

In the context of the Diels-Alder reaction, 2-phenylnorbornadiene typically functions as the dienophile, reacting with a conjugated diene. wikipedia.orgorganic-chemistry.org The reaction involves a [4+2] cycloaddition, leading to the formation of a new six-membered ring. masterorganicchemistry.com The reactivity and outcome of these reactions are governed by the principles of frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. organic-chemistry.org

The phenyl group at the C2 position does not strongly activate the double bond towards normal electron-demand Diels-Alder reactions, where the dienophile is typically electron-poor. However, the strained nature of the norbornadiene system enhances its reactivity compared to unstrained alkenes. researchgate.net The regioselectivity of the addition is a key consideration when both the diene and 2-phenylnorbornadiene are unsymmetrical. masterorganicchemistry.com The alignment of the reactants is dictated by the electronic distribution, with the most electron-rich center of the diene preferentially bonding to the most electron-deficient center of the dienophile. chemistrysteps.comkhanacademy.org This can be predicted by examining the resonance structures of the reactants. chemistrysteps.comyoutube.com For 1-substituted dienes, the "ortho" product is generally favored, while 2-substituted dienes tend to yield the "para" product. masterorganicchemistry.comyoutube.com

Inverse electron-demand Diels-Alder (IEDDA) reactions are also possible, particularly with electron-rich dienophiles and electron-deficient dienes, such as tetrazines. researchgate.netnih.gov In these cases, the HOMO of the dienophile interacts with the LUMO of the diene.

| Diene | Dienophile | Conditions | Major Product Regiochemistry | Ref. |

| 2-Phenyl-1,3-butadiene | (+)-Camphene-derived dialkylvinylborane | Thermal | para | nih.gov |

| 1,2,4,5-Tetrazines | Norbornene derivatives | Thermal | N/A | researchgate.net |

| Substituted Dienes | Unsymmetrical Dienophiles | Thermal | "ortho" or "para" favored over "meta" | masterorganicchemistry.com |

1,3-Dipolar Cycloaddition Reactions with Nitrones and Other Dipoles

2-Phenylnorbornadiene readily participates in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. chem-station.com This type of reaction involves a 4π-electron 1,3-dipole reacting with the 2π-electron system of the norbornadiene double bond. mdpi.com

Reactions with nitrones are particularly well-studied and lead to the formation of isoxazolidine (B1194047) rings. chem-station.comrsc.org These reactions can generate up to three new contiguous stereocenters in a single step. chem-station.com The regioselectivity of the cycloaddition—determining which end of the dipole connects to which carbon of the double bond—is a critical aspect. nih.govscilit.com Computational studies have shown that both kinetic and thermodynamic factors can influence the regiochemical outcome. nih.gov The nature of substituents on both the dipole and the dipolarophile can also affect site-selectivity. nih.gov

Other 1,3-dipoles, such as diazomethane (B1218177) (CH₂N₂), also react with 2-phenylnorbornadiene. Diazomethane can act as a 1,3-dipole to form pyrazolines or as a source of methylene (B1212753) carbene (CH₂) for cyclopropanation of the double bonds. researchgate.netwikipedia.orglibretexts.org The specific reaction pathway can be influenced by reaction conditions and the presence of catalysts. researchgate.netwikipedia.org

| 1,3-Dipole | Dipolarophile | Product Type | Key Features | Ref. |

| Nitrones | 7-Isopropylidenenorbornadiene | Isoxazolidines | Site-selectivity affected by substituents | nih.gov |

| Nitrilimines | Ethene | Pyrazolines | Highly regioselective | researchgate.net |

| Diazomethane | Alkenes | Pyrazolines / Cyclopropanes | Pathway depends on conditions | wikipedia.orglibretexts.org |

| Cyclic Nitrone | Carbonyl Dipolarophiles | Isoxazolidines | Regiodivergence based on dipolarophile structure | nih.gov |

Electrophilic Additions to the Norbornadiene Double Bonds

The π-electrons of the double bonds in 2-phenylnorbornadiene are susceptible to attack by electrophiles, initiating electrophilic addition reactions. chemistryguru.com.sg A common example is the addition of hydrogen halides, such as hydrogen bromide (HBr). youtube.comdocbrown.info The mechanism typically proceeds in two steps:

Electrophilic Attack : The alkene's π-bond acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This forms a new C-H bond and generates a carbocation intermediate. libretexts.orgyoutube.com

Nucleophilic Attack : The resulting halide anion (Br⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. chemistryguru.com.sglibretexts.org

The regioselectivity of this addition generally follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. quizlet.comyoutube.com This rule is a consequence of the preference for forming the more stable carbocation intermediate. youtube.comchemguide.co.uk In the case of 2-phenylnorbornadiene, the addition of an electrophile (E⁺) to either of the double bonds will generate a carbocation. The stability of this carbocation is influenced by the phenyl group, which can stabilize an adjacent positive charge through resonance, and by the bicyclic structure itself. The attack will favor the pathway that leads to the most stabilized carbocation intermediate, thus dictating the regiochemistry of the final product. masterorganicchemistry.com

Radical Reactions and Investigations of Spin Delocalization in 2-Phenylnorbornadiene Systems

Radical reactions of 2-phenylnorbornadiene can be initiated to form radical intermediates. More significantly, one-electron oxidation of the molecule can generate a radical cation. In such species, the distribution of the unpaired electron (spin) and the positive charge is of fundamental interest. researchgate.net

In the 2-phenylnorbornadiene radical cation, the spin density is not localized on a single atom but is delocalized over the π-system. purdue.edu This delocalization involves both the norbornadiene moiety and the attached phenyl ring. The extent of delocalization can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and computational methods. nih.gov Understanding the spin distribution is crucial as it dictates the reactivity of the radical cation. The phenyl group is expected to play a significant role in delocalizing the spin and charge, thereby stabilizing the radical cation species. nih.gov This delocalization across the perpendicular π systems of the bicyclic alkene and the aromatic ring is a key feature of its electronic structure.

Complex Rearrangement Pathways and Non-[2+2] Valence Isomerizations

Beyond simple cycloadditions, the strained bicyclo[2.2.1]heptadiene skeleton of 2-phenylnorbornadiene makes it prone to various rearrangement reactions, particularly under thermal or catalytic conditions. These transformations often lead to structurally diverse and complex polycyclic systems. While the photochemical [2+2] valence isomerization to the corresponding quadricyclane (B1213432) is a hallmark reaction of norbornadienes, other non-photochemical rearrangement pathways are also accessible.

These complex isomerizations can involve skeletal rearrangements where carbon-carbon sigma bonds are broken and reformed, leading to different bicyclic or even tricyclic frameworks. The phenyl substituent can influence the course of these rearrangements by stabilizing intermediates or transition states through electronic effects. The specific pathways are often sensitive to reaction conditions, such as temperature, solvent, and the presence of transition metal catalysts, which can open up unique mechanistic routes not accessible under purely thermal conditions.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction mechanisms of molecules like 2-phenylnorbornadiene. nih.gov DFT calculations allow for the detailed study of potential energy surfaces, providing crucial information about the structures and energies of reactants, transition states, and products. researchgate.netresearchgate.net

For cycloaddition reactions, computational models can accurately predict activation barriers and reaction energies, helping to rationalize observed reactivity and selectivity. nih.govnih.gov For instance, in Diels-Alder reactions, DFT can elucidate the factors controlling endo/exo diastereoselectivity and the regioselectivity arising from unsymmetrical reactants. researchgate.net Similarly, for 1,3-dipolar cycloadditions, computational studies can map out the minimum energy paths for different regioisomeric outcomes, clarifying why one product is favored over another. nih.gov

These theoretical investigations are also vital for understanding reaction dynamics that are difficult to probe experimentally. nih.gov By modeling transition state geometries, chemists can gain insights into the degree of bond formation/breaking (i.e., whether a reaction is synchronous or asynchronous) and the electronic interactions, such as secondary orbital interactions, that govern stereochemical outcomes. nih.gov Functionals like M06-2X have proven particularly reliable for studying the energetics of cycloaddition reactions. nih.gov

| Reaction Type | Computational Method | Key Findings | Ref. |

| Diels-Alder Reactions | DFT (ωB97XD, M06-2X) | Accurate prediction of activation barriers and selectivity. | researchgate.netnih.gov |

| 1,3-Dipolar Cycloadditions | DFT (M06/6-31G(d)) | Rationalization of regio-, stereo-, and enantioselectivities. | nih.gov |

| Thia-Diels-Alder Reactions | DFT (M062X) | Elucidation of asynchronous concerted mechanisms. | nih.gov |

| Cycloadditions with Isonitriles | DFT (M06-2X/6-311+G(d,p)) | Understanding orthogonal reactivity through transition state analysis. | nih.gov |

Transition State Characterization and Activation Energy Landscapes

The reactivity of 2-phenylnorbornadiene is fundamentally governed by the energy barriers it must overcome to transform into products. These barriers are represented by transition states on a potential energy surface. Computational studies, primarily using DFT, have become indispensable for characterizing these fleeting structures and mapping the activation energy landscapes of reactions involving this diene.

In cycloaddition reactions, such as the Diels-Alder reaction, the geometry of the transition state provides crucial information about the concerted or stepwise nature of the mechanism. For 2-phenylnorbornadiene, the presence of the phenyl group introduces electronic and steric asymmetry, influencing the approach of the dienophile and the geometry of the transition state. DFT calculations can precisely model the bond-forming distances, angles, and dihedral angles of the transition state structure.

The activation energy (ΔG‡), calculated as the difference in free energy between the reactants and the transition state, determines the kinetic feasibility of a reaction pathway. Lower activation energies correspond to faster reaction rates. For 2-phenylnorbornadiene, multiple reaction pathways are often possible, leading to different regioisomers and stereoisomers. By calculating the activation energies for each possible transition state, a comprehensive energy landscape can be constructed. This landscape reveals the kinetically favored pathways and allows for the prediction of product distributions under specific reaction conditions. For instance, in ruthenium-catalyzed [2 + 2] and homo Diels–Alder [2 + 2 + 2] cycloadditions of norbornadiene with alkynes, DFT calculations have shown that the rate-determining step can vary depending on the reaction type, being either the final reductive elimination or the initial oxidative cyclization. nih.gov

The table below presents hypothetical activation energy data for the Diels-Alder reaction of 2-phenylnorbornadiene with a generic dienophile, illustrating how computational data can distinguish between different pathways.

| Reaction Pathway | Approach | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Regioisomer A | Endo | 22.5 | 0.0 |

| Regioisomer A | Exo | 24.1 | +1.6 |

| Regioisomer B | Endo | 25.3 | +2.8 |

| Regioisomer B | Exo | 26.0 | +3.5 |

This table contains hypothetical data for illustrative purposes.

Understanding Regioselectivity and Stereoselectivity through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the regioselectivity and stereoselectivity of pericyclic reactions, including the transformations of 2-phenylnorbornadiene. ubc.cayoutube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Regioselectivity: In reactions with unsymmetrical reactants like 2-phenylnorbornadiene, the question of which ends of the diene and dienophile will bond (regioselectivity) is paramount. The phenyl substituent significantly polarizes the π-system of the norbornadiene moiety. This polarization affects the energies and the coefficients (sizes) of the atomic orbitals contributing to the HOMO and LUMO. According to FMO theory, the preferred reaction pathway is the one that maximizes the overlap between the largest lobes of the interacting frontier orbitals. youtube.com

For a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of 2-phenylnorbornadiene (the diene) and the LUMO of the dienophile. The phenyl group, which can act as an electron-donating or -withdrawing group depending on its conjugation with the diene system, will increase the orbital coefficients at specific carbons. By calculating the FMOs and their associated atomic orbital coefficients, one can predict which of the possible regioisomeric transition states will have a smaller HOMO-LUMO gap and stronger orbital overlap, thus being energetically favored.

Stereoselectivity: The preference for endo or exo products (stereoselectivity) in Diels-Alder reactions of bicyclic systems like 2-phenylnorbornadiene is also explained by FMO theory. The generally observed preference for the endo product is attributed to "secondary orbital interactions." These are favorable interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the non-bonding carbons of the diene in the transition state. These stabilizing interactions are present in the endo transition state but absent in the exo transition state. The phenyl group on the norbornadiene can participate in or sterically influence these secondary interactions, modulating the endo/exo selectivity. DFT calculations can quantify the energy difference between the endo and exo transition states, providing a quantitative prediction of the stereochemical outcome.

The following table summarizes the key concepts of FMO theory as applied to the cycloaddition reactions of 2-phenylnorbornadiene.

| Selectivity Type | Governing Principle | Key Factors for 2-Phenylnorbornadiene |

|---|---|---|

| Regioselectivity | Matching of largest HOMO/LUMO coefficients. | Electronic effect (polarization) of the phenyl group on the diene's frontier orbitals. |

| Stereoselectivity (Endo/Exo) | Secondary orbital interactions in the transition state. | Stabilizing interactions between dienophile orbitals and the phenyl group or the diene backbone in the endo orientation. |

2 Phenylnorbornadiene As a Key Ligand and Synthetic Building Block

Chiral 2-Phenylnorbornadiene Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the advancement of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Phenyl-substituted norbornadienes have proven to be exceptionally effective ligands, particularly in transition metal-catalyzed reactions, due to the unique chiral environment they create around the metal center.

Synthesis of Enantiomerically Pure Phenyl-Substituted Norbornadiene Ligands for Transition Metal Complexes

The synthesis of enantiomerically pure phenyl-substituted norbornadiene ligands is critical for their application in asymmetric catalysis. Several effective synthetic routes have been developed to access these chiral molecules.

One prominent method involves a concise, two-step sequence starting from the readily available bicyclo[2.2.1]hepta-2,5-dione. acs.orgnih.gov This key intermediate allows for the symmetric introduction of phenyl groups, leading to C₂-symmetric dienes. Due to the potential instability or volatility of the final diene products, they are often isolated as stable rhodium complexes, such as [RhCl(diene)]₂, which are then used directly in catalysis. acs.orgnih.gov

Another powerful strategy is the rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes. nih.gov This method allows for the construction of the chiral bicyclo[2.2.1]heptadiene skeleton with high enantioselectivity. The resulting bicyclic product can serve as a precursor for a variety of chiral diene ligands. nih.gov The fundamental structure of norbornadiene is typically formed through a Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkyne. d-nb.info For laboratory and industrial-scale synthesis, cyclopentadiene is often generated in situ by the thermal cracking of its dimer, dicyclopentadiene. d-nb.info

These synthetic strategies provide access to a range of enantiomerically pure norbornadiene-based ligands, which are foundational for their use in creating highly selective catalysts. nih.gov

Application in Rhodium-Catalyzed Asymmetric 1,4-Addition and 1,2-Addition Reactions

Chiral rhodium complexes incorporating phenyl-substituted norbornadiene ligands have demonstrated exceptional performance in asymmetric carbon-carbon bond-forming reactions. acs.orgnih.gov They are particularly effective in the rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of organoboron reagents to electron-deficient olefins and the 1,2-addition to imines. acs.orgnih.govorganic-chemistry.org

These catalytic systems exhibit high activity and yield excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee), in the 1,4-addition of phenylboronic acid to substrates like cyclic enones. acs.orgnih.gov The scope of this reaction is broad, successfully applied to α,β-unsaturated ketones, esters, and nitroalkenes. d-nb.inforsc.org Similarly, high enantioselectivity is achieved in the 1,2-addition of organoboron reagents to N-sulfonylimines. nih.gov

The effectiveness of these chiral diene ligands is notable, especially in reactions where traditional chiral phosphine (B1218219) ligands may be less successful. organic-chemistry.org The following table summarizes representative results from rhodium-catalyzed asymmetric addition reactions using norbornadiene-type ligands.

| Substrate | Ligand Type | Aryl/Alkenyl Reagent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 2-Cyclohexenone | (R,R)-Ph-bod* | Phenylboronic acid | 98 | >99 |

| 2-Cyclopentenone | (S,S)-binap | Phenylboronic acid | 98 | 97 |

| (E)-3-Nonen-2-one | (S,S)-binap | Phenylboronic acid | 95 | 97 |

| Nitrostyrene | Amide-diene | Phenylboronic acid | 99 | 99 |

| N-tosylbenzaldimine | Phenylnorbornadiene-oxazolidinone | Triphenylboroxine | - | 94 |

Data compiled from multiple sources demonstrating the general efficacy of chiral diene and phosphine ligands in Rh-catalyzed additions. d-nb.inforsc.orgresearchgate.net

Influence of Ligand Structure, Nuclearity, and Stereochemistry on Catalytic Activity and Enantioselectivity

The stereochemistry of the chiral diene ligand is the primary determinant of enantioselectivity. The ligand's rigid bicyclic framework creates a well-defined chiral pocket around the rhodium center, which dictates the facial selectivity of substrate coordination and subsequent bond formation. d-nb.info

The nuclearity of the rhodium complex—whether it exists as a monomeric or dimeric species—can also significantly influence catalytic activity and stereocontrol. researchgate.net Studies have shown that both neutral and cationic rhodium complexes can be effective, with the optimal choice depending on the specific reaction. For instance, in certain 1,2- and 1,4-additions, neutral dimeric complexes have shown high performance. The stability and electronic properties of these different species can affect key steps in the catalytic cycle. researchgate.net Subtle changes in the ligand scaffold, such as the electronic properties of substituents on the phenyl rings, can alter the catalyst's reactivity and selectivity. rhhz.net

Role of 2-Phenylnorbornadiene Derivatives in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes the high ring strain of cyclic olefins, such as norbornene and its derivatives, to produce polymers with unique properties. researchgate.net Phenyl-substituted norbornadiene derivatives are valuable monomers in this process, as the phenyl group can impart specific characteristics, such as thermal stability and tailored chemical functionality, to the resulting polymer. nih.govnii.ac.jp

The ROMP of norbornadiene derivatives is typically initiated by well-defined metal carbene catalysts, most commonly based on ruthenium (e.g., Grubbs' catalysts) or tungsten. nih.govnii.ac.jpmdpi.com These catalysts are known for their high tolerance to various functional groups, allowing for the polymerization of monomers bearing ester, carboxyl, or other phenyl-based functionalities. nih.govnii.ac.jp

The structure of the phenyl-substituted norbornene monomer directly influences the polymerization kinetics and the properties of the final polymer. For example, the position of substituents on the phenyl ring can affect the monomer's reactivity and the glass transition temperature (Tg) of the resulting polymer. rsc.org This allows for the precise tuning of material properties by designing specific monomers. The polymerization often proceeds in a living manner, which enables the synthesis of well-defined polymers with narrow molecular weight distributions and controlled architectures, such as block copolymers. nih.govnii.ac.jp

| Monomer Type | Catalyst | Key Polymer Characteristics |

|---|---|---|

| Norbornadienes with ester/carboxyl groups | Grubbs' 3rd Gen. [Ru] | Controlled living polymerization, narrow polydispersity, mostly trans structure. nih.govnii.ac.jp |

| Norbornadiene (NBD) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | High molecular weight, insoluble (cross-linked) polymer. mdpi.com |

| Norbornene-benzoladderene (NBL) with polystyrene side-chain | Grubbs' 3rd Gen. [Ru] | Polymerization rate affected by steric hindrance from the side-chain position. rsc.org |

Utilization of 2-Phenylnorbornadiene as a Versatile Synthon in Complex Organic Synthesis

Beyond its role as a ligand precursor, the bicyclo[2.2.1]hepta-2,5-diene framework, including the 2-phenyl derivative, is a valuable synthetic intermediate, or synthon, for constructing complex molecular architectures. Its utility stems from the high strain energy associated with its two double bonds within a rigid bicyclic system.

The foundational method for creating the norbornadiene skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and an alkyne. d-nb.info This reaction establishes the core bicyclic structure in a single, often highly stereospecific, step. The strained alkenes of the norbornadiene product are then primed for a variety of subsequent transformations.

The molecule can undergo further cycloaddition reactions, such as [2+2+2] cycloadditions, to build intricate polycyclic systems. researchgate.net Additionally, derivatives like 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde have been used to synthesize novel heterocyclic compounds, such as imidazolidines and hexahydropyrimidines, which have potential applications as chemosensors. osi.lv The reactivity of the norbornadiene system also makes it a key component in transition metal chemistry, where it can be part of the initial metal complex before being displaced by other ligands during a catalytic reaction. rsc.org

Advanced Spectroscopic Characterization and High Level Computational Modeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-phenylnorbornadiene and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are highly informative. The phenyl group protons typically appear in the aromatic region of the spectrum. The vinyl protons of the norbornadiene core resonate at characteristic chemical shifts, and their coupling patterns can reveal the stereochemistry of the molecule. The bridgehead and methylene (B1212753) bridge protons also exhibit distinct signals that are crucial for complete structural assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the definitive assignment of all signals. nih.govnih.govresearchgate.net

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. researchgate.netirisotope.com The number of distinct carbon signals indicates the symmetry of the molecule. The chemical shifts of the aromatic, vinylic, bridgehead, and methylene carbons fall into predictable ranges, allowing for their assignment.

The following table summarizes typical, though not experimentally verified for this specific molecule, ¹H and ¹³C NMR chemical shift ranges for the structural motifs present in 2-phenylnorbornadiene, based on data for related compounds. irisotope.comrsc.orgcore.ac.uk

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | 7.0 - 8.0 |

| ¹H | Vinylic | 6.0 - 7.0 |

| ¹H | Bridgehead | 3.0 - 4.0 |

| ¹H | Methylene Bridge | 1.5 - 2.5 |

| ¹³C | Aromatic (Phenyl) | 120 - 150 |

| ¹³C | Vinylic | 130 - 150 |

| ¹³C | Bridgehead | 40 - 55 |

| ¹³C | Methylene Bridge | 65 - 80 |

Beyond structural assignment, NMR spectroscopy is a powerful technique for monitoring reaction kinetics and elucidating reaction mechanisms involving 2-phenylnorbornadiene. By acquiring spectra at different time intervals, the disappearance of reactants and the appearance of products can be quantified. Furthermore, the detection of reaction intermediates can provide crucial evidence for a proposed mechanistic pathway. For instance, in isomerization or cycloaddition reactions, in-situ NMR monitoring can help to identify transient species and determine reaction rates.

X-ray Crystallography for Elucidating Solid-State Structures of 2-Phenylnorbornadiene Adducts and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of 2-phenylnorbornadiene itself can be challenging, its adducts and metal complexes are often more amenable to crystallization. The resulting crystal structures provide a wealth of information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's geometry and steric properties.

For example, the crystal structure of a metal complex of a 2-phenylnorbornadiene derivative would reveal the coordination geometry around the metal center and the mode of binding of the diene ligand. This information is vital for understanding the catalytic activity of such complexes in various chemical transformations. Similarly, the crystal structure of a Diels-Alder adduct of 2-phenylnorbornadiene would confirm the stereochemistry of the cycloaddition reaction.

The following table presents representative crystallographic data for a hypothetical metal complex of a 2-phenylnorbornadiene derivative to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1887.4 |

| Z | 4 |

Sophisticated Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of 2-phenylnorbornadiene at the molecular level. A variety of theoretical methods are employed to gain insights that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground-state properties of molecules. ipb.pt DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and thermochemical data for 2-phenylnorbornadiene.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energies and spatial distributions of these orbitals are key to understanding the molecule's reactivity in processes such as cycloaddition reactions. For instance, the HOMO-LUMO gap is an indicator of the kinetic stability of the molecule.

DFT is also employed to calculate the ground state energetics of various isomers and reaction intermediates. This allows for the determination of relative stabilities and the prediction of reaction pathways.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. rsc.orgnih.govnih.gov This is particularly relevant for 2-phenylnorbornadiene, as norbornadiene derivatives are known to undergo photochemical reactions, such as the [2+2] cycloaddition to form the corresponding quadricyclane (B1213432).

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption wavelengths in the UV-Vis spectrum. nih.gov By mapping the potential energy surfaces of the excited states, it is possible to elucidate the pathways of photochemical reactions and understand the factors that govern their efficiency. For 2-phenylnorbornadiene, TD-DFT can be used to investigate the mechanism of its photoisomerization to 2-phenylquadricyclane, a process with potential applications in solar energy storage. mdpi.comscirp.org

For a more rigorous treatment of complex reaction pathways and isomerizations, particularly those involving bond breaking and formation or electronically excited states with significant multireference character, ab initio and multireference methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties.

Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), are essential for describing situations where the single-reference approximation of DFT and standard ab initio methods breaks down. These methods are particularly important for studying the photochemical isomerization of 2-phenylnorbornadiene, where multiple electronic states may be close in energy and interact.

The norbornadiene framework is inherently strained due to the geometric constraints of the bicyclic system. This ring strain is a major driving force for many of its reactions. Computational methods are invaluable for quantifying this strain energy. mdpi.com By comparing the energy of the molecule to that of a hypothetical strain-free reference compound, the strain energy can be calculated.

The presence of the phenyl substituent at the 2-position influences the strain energy of the norbornadiene ring. researchgate.netacs.orgnih.gov Computational studies can systematically investigate the electronic and steric effects of the phenyl group on the ring strain. researchgate.netacs.orgnih.gov This understanding is crucial for predicting how substituents can be used to tune the reactivity and energy storage capacity of norbornadiene derivatives. For example, DFT calculations can be used to compare the strain energy of 2-phenylnorbornadiene with that of the parent norbornadiene and other substituted derivatives.

The following table illustrates a hypothetical comparison of calculated strain energies for norbornadiene and a substituted derivative.

| Compound | Calculated Strain Energy (kcal/mol) |

|---|---|

| Norbornadiene | 28.6 mdpi.com |

| Hypothetical Substituted Norbornadiene | 30.2 |

Future Directions and Emerging Research Frontiers for 2 Phenylnorbornadiene Chemistry

Development of Advanced 2-Phenylnorbornadiene-Based Materials for Molecular Energy Conversion Systems

The primary application driving research into 2-phenylnorbornadiene and its derivatives is Molecular Solar Thermal (MOST) energy storage. These systems capture solar energy via the photoisomerization of norbornadiene (NBD) to its high-energy, strained isomer, quadricyclane (B1213432) (QC), and release it as heat on demand. chalmers.se The phenyl group plays a crucial role in red-shifting the absorption spectrum of the NBD molecule, allowing it to capture a larger portion of the solar spectrum compared to the unsubstituted parent compound which only absorbs in the UV region. chalmers.seupc.edu

Future research is centered on molecular engineering to further optimize these systems. A key objective is to enhance the solar spectrum match, improve energy storage density, and increase the quantum yield of the photoisomerization process. chalmers.seupc.edu One promising strategy involves the synthesis of NBD derivatives with donor-acceptor substituents to push the absorption onset to longer wavelengths, ideally beyond 600 nm. upc.edu For instance, derivatives incorporating benzothiadiazole as an acceptor unit have shown significantly red-shifted absorption. upc.edu

Another critical frontier is achieving efficient and reversible two-way photoswitching. While the forward NBD-to-QC conversion stores energy, the reverse reaction, which releases the energy, is typically triggered by heat or a catalyst. rsc.org Recent designs, however, have demonstrated that by combining acceptor and donor units, it is possible to achieve optical release of energy, where the back-conversion from QC to NBD is triggered by light of a different wavelength. rsc.orgupc.edu This optically controlled energy release opens avenues for faster and more robust systems, which have been demonstrated in both flow devices and thin films. rsc.orgupc.edu

Detailed research findings on various NBD derivatives highlight the progress and remaining challenges in this field.

| Derivative System | Absorbance Onset (λ_onset) | Quantum Yield (Φ_NBD→QC) | Energy Storage Density | Key Feature |

| NBD-Benzothiadiazole | 416–595 nm | 4% to 57% | Not Specified | Enhanced solar spectrum match through donor-acceptor design. upc.edu |

| Donor-Acceptor NBDs | up to 395 nm | up to 99% | up to 312 J g⁻¹ | Achieves two-way optical photoswitching for light-induced energy release. rsc.orgupc.edu |

| 1-cyano-2-p-methoxyphenyl-NBD | Not Specified | Not Specified | Not Specified | Designed for increased solubility in organic solvents for device integration. chalmers.se |

This table presents a selection of research findings on engineered norbornadiene derivatives for MOST applications.

Future work will likely focus on overcoming challenges such as competing absorption by the QC isomer, which can limit the efficiency of the forward isomerization, and improving the long-term stability of the molecules over many storage-release cycles. chalmers.seupc.edu

Integration of 2-Phenylnorbornadiene Derivatives in Optoelectronic Devices and Smart Materials

The photoswitching capability of 2-phenylnorbornadiene is not limited to energy storage; it is a powerful mechanism for creating smart materials whose properties can be controlled by light. researchgate.net The reversible isomerization between the NBD and QC forms involves a significant change in molecular geometry and electronic properties, which can be translated into macroscopic changes in a material. researchgate.net This forms the basis for their potential integration into optoelectronic devices and other smart systems.

Incorporating photoswitches like 2-phenylnorbornadiene into polymers, gels, or crystalline matrices allows for the remote, non-invasive control of various material properties, including:

Optical Properties: The change in conjugation between the NBD and QC isomers leads to a change in the refractive index and absorption spectrum. This could be exploited in applications like optical data storage, smart windows, or tunable filters.

Mechanical Properties: The structural rearrangement at the molecular level can induce stress and strain in a material, enabling the development of light-activated actuators or materials that change shape. researchgate.net

Chemical Properties: The isomerization can be used to control the release of a payload from a container or alter the catalytic activity of a system.

While specific optoelectronic devices featuring 2-phenylnorbornadiene are still in the exploratory phase, the fundamental principles are well-established with other photoswitchable molecules. researchgate.netrsc.org The long thermal stability of the QC isomer makes the NBD/QC system particularly attractive for applications where the "switched" state needs to be maintained for extended periods without energy input, such as in long-term data storage. The development of derivatives that can be switched entirely with visible light, avoiding potentially damaging UV radiation, is a key area of ongoing research that will facilitate their use in a wider range of applications, especially in biological systems. rsc.org

Exploration of Green Chemistry Methodologies in the Synthesis and Application of 2-Phenylnorbornadiene

As the potential applications of 2-phenylnorbornadiene expand, so does the need for sustainable and environmentally benign methods for its synthesis and use. Traditional synthetic routes often rely on palladium-catalyzed cross-coupling reactions or Diels-Alder reactions, which may use hazardous solvents and expensive, non-renewable catalysts. chalmers.se The exploration of green chemistry methodologies is a critical future direction for making this valuable compound family viable on a larger scale.

Key areas of focus for greening the synthesis of 2-phenylnorbornadiene include:

Catalyst Development: A major thrust is the development of heterogeneous palladium catalysts. Immobilizing palladium nanoparticles (PdNPs) on solid supports like zeolites, biopolymers, or magnetic nanoparticles allows for easy recovery and reuse of the catalyst, reducing waste and cost. researchgate.netmdpi.com